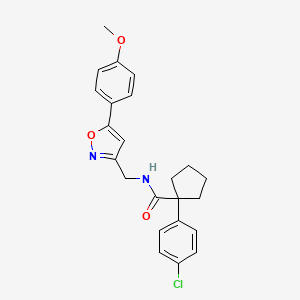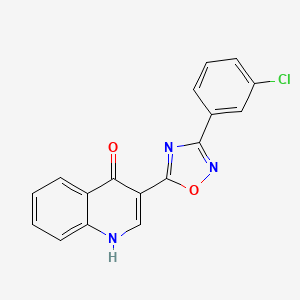
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds that have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds related to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one includes studies on their synthesis, molecular structure, and spectroscopic characterization. For instance, compounds with similar structures have been synthesized and characterized through techniques like FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements. These studies aim to understand the compound's molecular structure and electronic properties, which are crucial for its potential applications in various fields, including pharmaceuticals and materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).
Anticancer Potential
There is significant interest in the anticancer potential of quinoline–indole–oxadiazole hybrids, which are considered for their in vitro cytotoxic potential. For example, some derivatives have shown promise in targeting breast adenocarcinoma cells, suggesting that similar compounds like 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one could have applications in cancer drug development (Kamath, Sunil, & Ajees, 2016).
Molecular Spectroscopy and Computational Studies
Studies also involve detailed molecular spectroscopy and computational analyses to predict properties like NLO (Non-Linear Optical) behavior, charge distributions, and electronic interactions. Such research provides insights into the compound's potential for applications in designing materials with specific electronic or optical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Potential as Corrosion Inhibitors
Research into similar structures has explored their effectiveness as corrosion inhibitors, suggesting potential industrial applications where these compounds can protect metals against corrosion, thus extending their lifespan and reducing maintenance costs (Saraswat & Yadav, 2020).
Biological Activities
The synthesis and biological evaluation of new derivatives have been a focus area, with studies on their antimicrobial and mosquito larvicidal activities. This research indicates the potential of these compounds in developing new antimicrobial agents or insecticides, contributing to public health and agriculture (Rajanarendar et al., 2010).
Eigenschaften
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZMCZVAHMCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

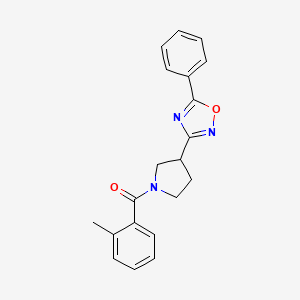
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B3010781.png)

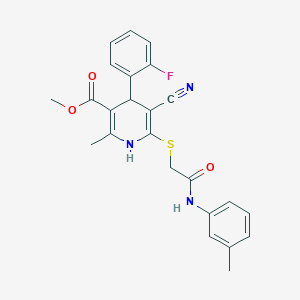
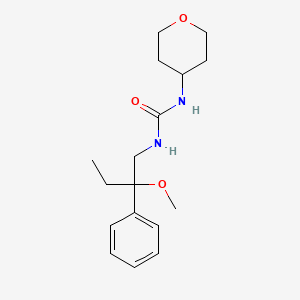

![N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3010791.png)
![ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3010792.png)
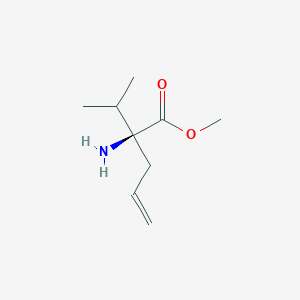
![3-(3-chlorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010794.png)
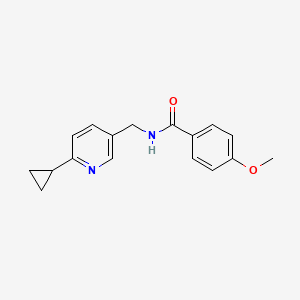

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)
